(3S,4S)-3,4-Bis[(1E,3E,5E,7E)-7-[(5S)-1-methyl-5-(hydroxymethyl)-2,4-dioxopyrrolidine-3-ylidene]-7-hydroxy-1,3,5-heptatrienyl]cyclohexene
Overview
Description
(3S,4S)-3,4-Bis[(1E,3E,5E,7E)-7-[(5S)-1-methyl-5-(hydroxymethyl)-2,4-dioxopyrrolidine-3-ylidene]-7-hydroxy-1,3,5-heptatrienyl]cyclohexene is a natural product found in Physarum polycephalum with data available.
Biological Activity
(3S,4S)-3,4-Bis[(1E,3E,5E,7E)-7-[(5S)-1-methyl-5-(hydroxymethyl)-2,4-dioxopyrrolidine-3-ylidene]-7-hydroxy-1,3,5-heptatrienyl]cyclohexene is a complex organic compound with potential biological activities. This article explores its biological properties based on available research findings.
Chemical Structure and Properties
The compound has the molecular formula and features multiple functional groups that may contribute to its biological activities. The stereochemistry indicated by the (3S,4S) configuration suggests that the compound may exhibit specific interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound is still emerging. However, preliminary studies suggest various potential applications:
- Anticancer Activity : Some studies have indicated that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar dioxopyrrolidine moieties have shown promise in inhibiting cell proliferation in cancer models .
- Antimicrobial Properties : Compounds with similar frameworks have demonstrated antimicrobial activity against several pathogens. The presence of hydroxyl and dioxopyrrolidine groups may enhance their efficacy by disrupting microbial cell membranes or inhibiting essential enzymatic pathways .
1. Anticancer Studies
A study evaluating the anticancer potential of related pyrrolidine derivatives found significant inhibition of cell growth in A431 vulvar epidermal carcinoma cells. The mechanism involved induction of apoptosis and cell cycle arrest .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Pyrrolidine Derivative A | A431 | 15 | Apoptosis Induction |
Pyrrolidine Derivative B | HeLa | 10 | Cell Cycle Arrest |
2. Antimicrobial Activity
Research has shown that certain derivatives exhibit broad-spectrum antimicrobial activity. For instance, a related compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted the role of hydroxymethyl groups in enhancing membrane permeability .
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in metabolic pathways critical for cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells leading to apoptosis.
Properties
IUPAC Name |
(3E,5S)-3-[(2E,4E,6E)-1-hydroxy-7-[(1S,2S)-2-[(1E,3E,5E,7E)-7-hydroxy-7-[(5S)-5-(hydroxymethyl)-1-methyl-2,4-dioxopyrrolidin-3-ylidene]hepta-1,3,5-trienyl]cyclohex-3-en-1-yl]hepta-2,4,6-trienylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O8/c1-33-23(19-35)29(39)27(31(33)41)25(37)17-9-5-3-7-13-21-15-11-12-16-22(21)14-8-4-6-10-18-26(38)28-30(40)24(20-36)34(2)32(28)42/h3-11,13-15,17-18,21-24,35-38H,12,16,19-20H2,1-2H3/b5-3+,6-4+,13-7+,14-8+,17-9+,18-10+,27-25+,28-26+/t21-,22-,23+,24+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRXEMWZLVUIOR-CVEQOGDWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)C(=C(C=CC=CC=CC2CCC=CC2C=CC=CC=CC(=C3C(=O)C(N(C3=O)C)CO)O)O)C1=O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](C(=O)/C(=C(/C=C/C=C/C=C/[C@@H]2CCC=C[C@H]2/C=C/C=C/C=C/C(=C\3/C(=O)[C@@H](N(C3=O)C)CO)/O)\O)/C1=O)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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